molecular formula C15H11BrF2N2O2 B4548613 (Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

(Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

Cat. No.: B4548613
M. Wt: 369.16 g/mol
InChI Key: ZQQHUVXQIQOJMG-BAQGIRSFSA-N
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Description

(Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is a synthetic organic compound that features a brominated pyridine ring and a difluoromethoxy-substituted phenyl group

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a probe to investigate molecular interactions and pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE typically involves the following steps:

    Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of Propenamide: The brominated pyridine is then reacted with 3-[4-(difluoromethoxy)phenyl]-2-propenoic acid under appropriate conditions to form the desired propenamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of (Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The brominated pyridine ring and difluoromethoxy-substituted phenyl group contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Shares the brominated pyridine and difluoromethoxy groups but lacks the propenamide moiety.

    Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but are fused with an imidazole ring, offering different chemical and biological properties.

Uniqueness

(Z)-N-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is unique due to its combination of a brominated pyridine ring and a difluoromethoxy-substituted phenyl group linked by a propenamide moiety. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

(Z)-N-(5-bromopyridin-2-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2N2O2/c16-11-4-7-13(19-9-11)20-14(21)8-3-10-1-5-12(6-2-10)22-15(17)18/h1-9,15H,(H,19,20,21)/b8-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQHUVXQIQOJMG-BAQGIRSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)NC2=NC=C(C=C2)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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